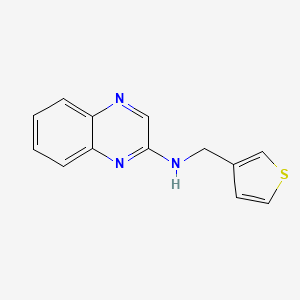
N-(thiophen-3-ylmethyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-3-ylmethyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is not fully understood. However, studies have suggested that it exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit DNA synthesis and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, it has also been found to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and protease. These enzymes play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death. Moreover, it has also been found to modulate various signaling pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is its potent biological activity against various diseases. Moreover, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Future Directions
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans. Moreover, future studies should focus on elucidating its mechanism of action and identifying its cellular targets. Additionally, efforts should be made to improve its pharmacokinetic properties and solubility to enhance its therapeutic potential.
Synthesis Methods
N-(thiophen-3-ylmethyl)quinoxalin-2-amine can be synthesized using various methods. One of the most commonly used methods involves the condensation of 3-mercapto-1-propylamine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas to obtain N-(thiophen-3-ylmethyl)quinoxalin-2-amine in high yield and purity.
Scientific Research Applications
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has also been found to possess antibacterial, antifungal, and antiviral properties.
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)14-8-13(16-12)15-7-10-5-6-17-9-10/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJSFBBNANNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)




![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)